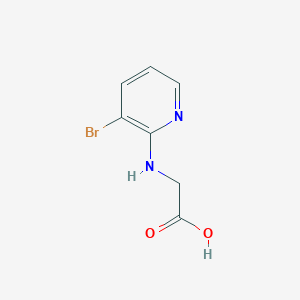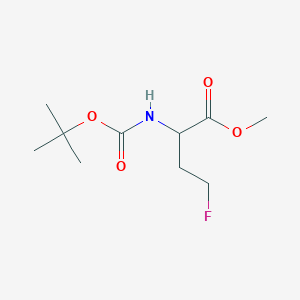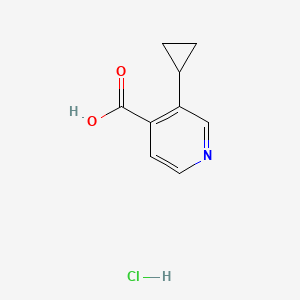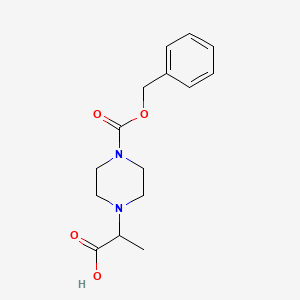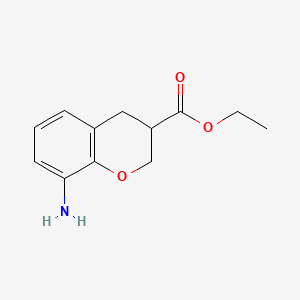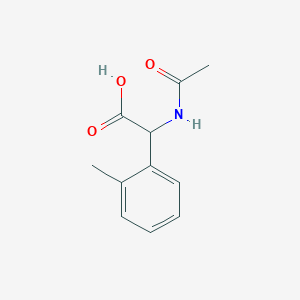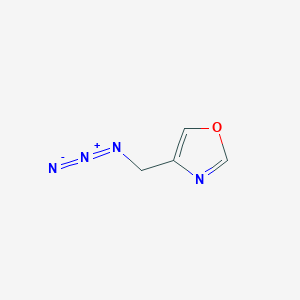
4-(Azidomethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-1,3-oxazole is an organic compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-oxazole typically involves the reaction of 4-(chloromethyl)-1,3-oxazole with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azidomethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted oxazoles.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-1,3-oxazole.
Applications De Recherche Scientifique
4-(Azidomethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-1,3-oxazole primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 5-(Azidomethyl)-1,3-oxazole
- 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Comparison: 4-(Azidomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties compared to other azidomethyl compounds. For instance, 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole contains a biphenyl and tetrazole moiety, making it more complex and potentially more reactive. In contrast, this compound is simpler and more versatile for various synthetic applications .
Propriétés
Formule moléculaire |
C4H4N4O |
|---|---|
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
4-(azidomethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2 |
Clé InChI |
YNMHTZCFGJUAIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CO1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


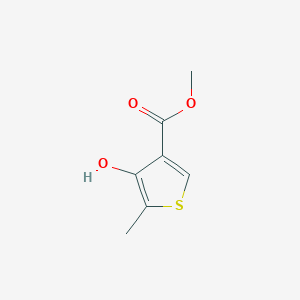
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
![2-[3-Fluoro-5-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13505835.png)

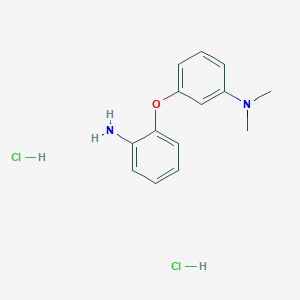
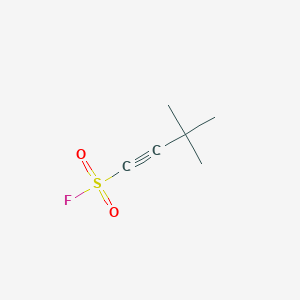
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
